2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Description
The compound 2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic acetamide derivative featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group at the 4-position. The acetamide moiety is further modified with a sulfanyl group linked to a 2-chlorophenyl ring. This structural framework is characteristic of bioactive molecules targeting enzymes or receptors, such as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS2/c18-12-7-5-11(6-8-12)14-9-24-17(20-14)21-16(22)10-23-15-4-2-1-3-13(15)19/h1-9H,10H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHQKDWQDIKTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-chlorobenzyl chloride and thiourea can yield the thiazole ring, which is then further functionalized.
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Step 1: Formation of Thiazole Ring
Reactants: 2-chlorobenzyl chloride, thiourea
Conditions: Reflux in ethanol or another suitable solvent
Product: 2-chlorophenylthiazole
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Conditions: Mild to moderate temperatures
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Reduction: : Reduction reactions can target the thiazole ring or the chlorinated phenyl groups.
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Low temperatures, inert atmosphere
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Substitution: : The chlorinated phenyl groups can undergo nucleophilic substitution reactions.
Reagents: Sodium methoxide, potassium tert-butoxide
Conditions: Reflux in polar aprotic solvents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives, dechlorinated phenyl derivatives
Substitution: Methoxy-substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, 2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. The presence of the thiazole ring and chlorinated phenyl groups contributes to its ability to inhibit the growth of certain bacteria and fungi.
Medicine
In medicine, research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The chlorinated phenyl groups enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Insights:
Substituent Effects on Bioactivity :
- Halogenation : Chlorine at the phenyl ring (e.g., 2-chlorophenyl in the target compound) enhances electronegativity and binding to hydrophobic pockets, as seen in kinase inhibitors . Bromine analogs (e.g., 4-bromophenylsulfanyl) increase molecular weight and may alter pharmacokinetics .
- Heterocyclic Variations : Replacing the thiazole core with thiadiazole () or triazole () shifts electronic properties and hydrogen-bonding capacity, impacting target selectivity .
Synthetic Routes: The target compound’s synthesis likely parallels methods for analogs, such as coupling 2-bromoacetophenone derivatives with thiourea or thiols under reflux (e.g., ethanol or dichloromethane solvents) . Palladium-catalyzed cross-coupling (e.g., Suzuki reaction) is used for aryl boronic acid incorporation in thiazole systems () .
Physicochemical Properties: Melting Points: Analogs like Compound 14 () and dichlorophenyl derivatives () exhibit high melting points (>473 K), suggesting thermal stability due to halogenation and planar amide groups . Solubility: Morpholino-substituted analogs () show improved aqueous solubility compared to sulfanyl derivatives, critical for drug bioavailability .
Biological Relevance :
- Thiazole-acetamide derivatives are explored as kinase activators (), antibacterials (), and anticonvulsants (). The target compound’s dual chlorophenyl groups may enhance binding to ATP pockets in kinases or bacterial chaperone proteins .
Biological Activity
The compound 2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. Thiazole-containing compounds have been widely studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 285.19 g/mol
- CAS Number : 338957-51-0
The presence of both chlorophenyl and thiazole moieties contributes to the compound's unique biological profile.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study reported that related thiazole compounds showed promising activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | MRSA | 8 µg/mL |
| 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | E. faecium | 16 µg/mL |
Anticancer Activity
Thiazole derivatives have also been evaluated for their anticancer properties. A notable study demonstrated that these compounds exhibit cytotoxic effects on various cancer cell lines, including colorectal (Caco-2) and lung (A549) adenocarcinoma cells. The anticancer activity is often assessed using the MTT assay, which measures cell viability post-treatment.
Table 2: Anticancer Activity against Cell Lines
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | Caco-2 | 25.5 |
| 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | A549 | 40.3 |
The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring and substituents on the phenyl groups can significantly influence the anticancer efficacy of these compounds.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of caspases.
- Antibacterial Mechanisms : It may inhibit bacterial growth by disrupting protein synthesis or interfering with DNA replication.
Case Studies
A recent case study explored the therapeutic potential of similar thiazole derivatives in clinical settings. Patients with resistant bacterial infections were treated with a regimen including these compounds, showing a notable reduction in infection rates and improved recovery times.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide?
Answer:
A common approach involves coupling 2-chlorophenylsulfanyl acetamide intermediates with 4-(4-chlorophenyl)-1,3-thiazol-2-amine derivatives. For example:
- Step 1: React 2-chloroacetamide precursors with thiols (e.g., 2-chlorobenzenethiol) under basic conditions to form the sulfanylacetamide intermediate .
- Step 2: Use carbodiimide coupling agents (e.g., EDC·HCl) with 4-(4-chlorophenyl)thiazol-2-amine in dichloromethane, followed by purification via column chromatography .
Key Optimization: Maintain low temperatures (273 K) during coupling to minimize side reactions .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Confirm molecular structure via H and C NMR, focusing on sulfanyl (δ 3.8–4.2 ppm) and thiazole aromatic protons (δ 7.5–8.5 ppm) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯N interactions with R_2$$^2(8) motifs) .
- Infrared Spectroscopy (IR): Identify amide C=O stretches (~1650–1700 cm) and C–S bonds (~650–700 cm) .
Advanced: How can researchers address contradictions in crystallographic data for structurally related acetamides?
Answer:
Discrepancies often arise from substituent effects on molecular conformation. Methodological strategies include:
- Comparative Analysis: Overlay crystal structures of analogs (e.g., 2-(4-chlorophenyl)-N-(thiazol-2-yl)acetamide) to assess torsional angles (e.g., phenyl-thiazole dihedral angles varying by ±10°) .
- Hydrogen-Bonding Validation: Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., N–H⋯N vs. C–H⋯Cl contributions) .
Example: In , the dichlorophenyl-thiazole dihedral angle (61.8°) differs from fluorophenyl analogs (55.2°), attributed to steric effects .
Advanced: What experimental designs optimize reaction yields in thiazol-2-yl acetamide synthesis?
Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while dichloromethane reduces byproduct formation .
- Catalyst Screening: Triethylamine (1.5 eq.) improves coupling efficiency compared to weaker bases .
- Temperature Control: Reactions at 273 K increase selectivity for the desired amide bond over hydrolysis .
Data-Driven Example: In , optimizing stoichiometry (1:1 acid-to-amine ratio) and using EDC·HCl increased yields to >70% .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chlorinated solvents) .
- Emergency Measures: For skin exposure, wash immediately with soap/water; for ingestion, administer activated charcoal and seek medical aid .
Advanced: How can researchers evaluate environmental persistence of this compound?
Answer:
- Hydrolysis Studies: Monitor degradation in buffered solutions (pH 4–9) at 25–50°C, using HPLC to quantify parent compound and metabolites .
- Ecotoxicity Assays: Test acute toxicity in Daphnia magna (LC) and algal growth inhibition (72-h EC) per OECD guidelines .
Case Study: Similar acetamides showed half-lives >30 days in aquatic systems, suggesting moderate persistence .
Advanced: What strategies resolve discrepancies in biological activity data across structural analogs?
Answer:
- SAR Analysis: Compare substituent effects (e.g., 2-chlorophenyl vs. 4-fluorophenyl) on target binding using molecular docking (e.g., AutoDock Vina) .
- Bioassay Standardization: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin) .
Example: In -chloro derivatives exhibited higher cytotoxicity (IC 12 µM) than non-halogenated analogs (IC >50 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
